Dammarenediol-I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

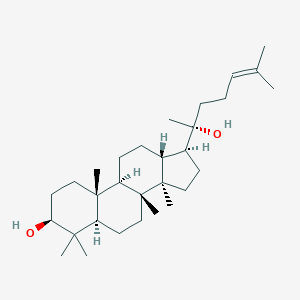

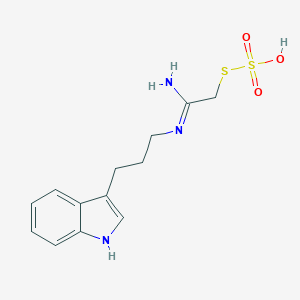

Dammarenediol-I is a natural product that has been isolated from the resin of the tree Dammara orientalis. It has been found to possess various pharmacological properties and has been studied extensively in scientific research.

Aplicaciones Científicas De Investigación

Evolutionary Significance and Geological Preservation :

- Dammarenediol has been identified in fossil resins from the early Eocene period, providing evidence of the presence of the enzyme dammarenediol cyclase in plants from this era. This discovery opens new avenues for research into the evolution of important plant metabolites in deep-time (Dutta & Mallick, 2017).

Cancer Research :

- Note: One of the studies initially found during the search has been retracted and is therefore excluded from this list.

Biosynthetic Pathway Elucidation :

- The Cyt P450 enzyme CYP716A47 has been identified as catalyzing the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng, highlighting the enzyme's role in the conversion process (Han et al., 2011).

Metabolic Engineering :

- Efforts have been made to enhance the production of dammarenediol-II through various methods, including metabolic engineering of Pichia pastoris and other yeast strains (Liu et al., 2015); (Zhao et al., 2016).

Molecular Cloning and Functional Characterization :

- Studies have focused on cloning and characterizing the expression of the dammarenediol synthase gene, which is vital in the biosynthesis of ginsenosides in P. ginseng (Hu et al., 2012).

Transgenic Plant Production :

- Research has been conducted on producing dammarenediol-II in cell suspension cultures of transgenic tobacco, which offers potential for large-scale production of this compound (Han et al., 2013).

Potential in Treating Diabetic Complications :

- Dammarenediol-II has been investigated for its protective effects against diabetic complications, such as diabetic retinopathy, by inhibiting VEGF-induced vascular leakage (Kim et al., 2015).

Role in Plant Defense Mechanisms :

- The production of dammarenediol-II in transgenic tobacco has been associated with increased resistance to Tobacco mosaic virus (TMV), indicating a potential role in plant defense systems (Lee et al., 2012).

Heterologous Biosynthesis in Engineered Bacteria :

- Efforts have been made to achieve heterologous biosynthesis of dammarenediol-II in engineered Escherichia coli, showcasing the potential for microbial production of this compound (Li et al., 2016).

Functional Studies of Promoter Elements :

- Studies on the promoter cis-acting elements of key enzymes in saponins biosynthesis, including dammarenediol synthase, provide insights into the regulatory mechanisms of gene expression in P. notoginseng (Zheng et al., 2020).

Propiedades

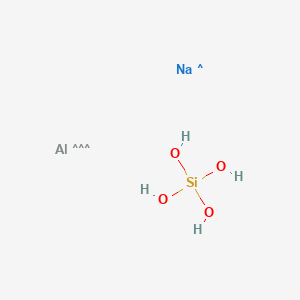

Número CAS |

14351-28-1 |

|---|---|

Nombre del producto |

Dammarenediol-I |

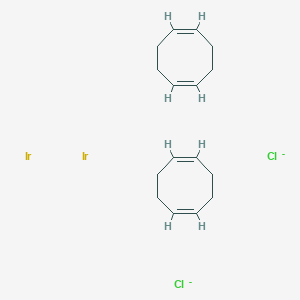

Fórmula molecular |

C30H52O2 |

Peso molecular |

444.7 g/mol |

Nombre IUPAC |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |

Clave InChI |

NLHQJXWYMZLQJY-AYHBXSNGSA-N |

SMILES isomérico |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)